Calhex 231 hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Calhex 231 hydrochloride is a potent negative allosteric modulator . Its primary target is the Calcium-Sensing Receptor (CaSR) . The CaSR is a G protein-coupled receptor that plays a fundamental role in extracellular calcium homeostasis in humans .
Mode of Action
This compound interacts with its target, the CaSR, by blocking the increases in inositol phosphates elicited by activating the human wild-type CaSR . It does this with an IC50 value of 0.39 μM .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the Itch-ubiquitin proteasome and Transforming Growth Factor-β1 (TGF-β1)/Smads pathways . This inhibition results in the depression of the proliferation of cardiac fibroblasts and the reduction of collagen deposition .
Pharmacokinetics
It is soluble in dmso up to 15 mg/ml , which may influence its absorption and distribution in the body.
Result of Action
The action of this compound results in several molecular and cellular effects. It has been found to alleviate glucose-induced myocardial fibrosis . It also improves vascular function by inhibiting oxidative stress and miR-208a-mediated mitochondrial fission .
Action Environment
Biochemical Analysis
Biochemical Properties
Calhex 231 hydrochloride plays a crucial role in biochemical reactions by inhibiting the calcium-sensing receptor. This receptor is involved in maintaining calcium homeostasis in the body. This compound blocks the receptor’s activation, thereby preventing the accumulation of inositol phosphates . This inhibition is significant because it affects various downstream signaling pathways. The compound interacts with enzymes such as calmodulin-dependent protein kinase kinase beta and AMP-activated protein kinase, which are involved in cellular energy regulation . Additionally, this compound affects proteins like myosin light chain and mitochondrial fission proteins, influencing cellular structure and function .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In cardiomyocytes, it inhibits hypertrophy by modulating intracellular calcium levels and autophagy . This compound also improves vascular reactivity in vascular smooth muscle cells by restoring myosin light chain phosphorylation and reducing oxidative stress . Furthermore, this compound influences cell signaling pathways, such as the calcium/calmodulin-dependent protein kinase kinase beta-AMP-activated protein kinase-mammalian target of rapamycin pathway, which plays a role in cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the calcium-sensing receptor, leading to the inhibition of receptor activation. This binding prevents the receptor from inducing the accumulation of inositol phosphates, thereby modulating downstream signaling pathways . This compound also inhibits the activation of the nucleotide oligomerization domain-like receptor family pyrin domain containing 3 inflammasome, which is involved in inflammatory responses . Additionally, the compound affects mitochondrial function by inhibiting mitochondrial fission proteins and preserving mitochondrial morphology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable and effective over extended periods in in vitro and in vivo studies . For example, in diabetic cardiomyopathy models, this compound treatment over 12 weeks significantly reduced myocardial fibrosis . The compound’s stability and sustained activity make it a valuable tool for long-term biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving Wistar rats, a dosage of 4.07 mg/kg administered daily for 12 weeks ameliorated diabetic myocardial fibrosis . Higher doses may lead to adverse effects, such as toxicity and impaired cellular function. It is crucial to determine the optimal dosage to balance therapeutic benefits and potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as calmodulin-dependent protein kinase kinase beta and AMP-activated protein kinase, which are crucial for cellular energy regulation . The compound also affects metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels and cellular energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound’s distribution within tissues is influenced by its interactions with specific proteins and cellular structures, affecting its localization and accumulation .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound’s interaction with mitochondrial fission proteins influences its localization within mitochondria, affecting mitochondrial function and cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calhex 231 hydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the cyclohexylamine intermediate: This involves the reaction of cyclohexanone with an appropriate amine under reductive amination conditions.
Introduction of the naphthalenyl group: This step involves the reaction of the cyclohexylamine intermediate with a naphthalenyl derivative.
Formation of the benzamide structure: The final step involves the reaction of the naphthalenyl-cyclohexylamine intermediate with a chlorobenzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Calhex 231 hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
Calhex 231 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of CaSR in various chemical reactions and processes.
Biology: Used to investigate the role of CaSR in cellular signaling and homeostasis.
Medicine: Used in preclinical studies to explore the potential therapeutic applications of CaSR modulation in conditions such as hypertension, diabetes, and cardiovascular diseases.
Industry: Used in the development of new drugs and therapeutic agents targeting CaSR
Comparison with Similar Compounds
Similar Compounds
NPS2143 hydrochloride: Another negative allosteric modulator of CaSR.
Calindol hydrochloride: A potent orthosteric modulator of CaSR.
R-568 hydrochloride: An allosteric and positive modulator of CaSR
Uniqueness
Calhex 231 hydrochloride is unique in its high potency and specificity as a negative allosteric modulator of CaSR. Its ability to selectively modulate CaSR activity makes it a valuable tool in scientific research for studying the physiological and pathological roles of CaSR .
Properties
IUPAC Name |
4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O.ClH/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19;/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29);1H/t17-,23+,24+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPHZSFSFANQIS-GRFVZBLOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCCC[C@@H]3NC(=O)C4=CC=C(C=C4)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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